N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide
Description
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring, an oxazole ring, and a carboxamide group
Properties
IUPAC Name |
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19(16(20)14-15(9-2-3-9)23-8-18-14)12-7-24(21,22)13-5-4-10(17)6-11(12)13/h4-6,8-9,12H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAWDMFONXDZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CS(=O)(=O)C2=C1C=C(C=C2)Cl)C(=O)C3=C(OC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Chlorination is then carried out to introduce the chlorine atom at the 5-position.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor. This step often requires the use of dehydrating agents and specific reaction conditions to ensure the formation of the oxazole ring.
Coupling Reactions: The benzothiophene and oxazole intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
- N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-5-cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
